Roflupram
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20F2O4 |
|---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3 |
InChI Key |
IXURVUHDDXFYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
roflupram |
Origin of Product |
United States |
Foundational & Exploratory
Roflupram: A Deep Dive into its Modulation of cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, and its critical role in the modulation of cyclic adenosine monophosphate (cAMP) signaling. This document details the mechanism of action, quantitative efficacy, and experimental protocols relevant to the study of this compound, serving as a vital resource for professionals in drug discovery and development.
Introduction to this compound and cAMP Signaling
This compound is a potent, selective, and orally active inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP). By inhibiting the degradation of cAMP, this compound effectively elevates its intracellular concentration, thereby modulating a wide array of cellular processes. This mechanism underlies its significant anti-inflammatory and neuroprotective properties, making it a compound of high interest for therapeutic development in inflammatory diseases and neurological disorders.
The cAMP signaling pathway is a ubiquitous and essential signal transduction cascade involved in numerous physiological functions, including immune responses, neurotransmission, and cell proliferation. The concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is the primary regulator of cAMP levels in inflammatory and immune cells, making it a prime target for therapeutic intervention in inflammatory conditions.
Mechanism of Action: this compound's Impact on the cAMP Pathway
This compound exerts its pharmacological effects by selectively binding to and inhibiting the catalytic activity of PDE4. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. The elevation of cAMP by this compound has been shown to suppress the production of pro-inflammatory cytokines and mediators, highlighting its anti-inflammatory potential.[1][2]
dot
References
- 1. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Roflupram in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely used and robust method to mimic the inflammatory conditions of the central nervous system in vitro and in vivo. Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising therapeutic agent for mitigating neuroinflammation. This document provides detailed application notes and protocols for the use of this compound in LPS-induced neuroinflammation models, including data presentation, experimental methodologies, and visualization of the underlying signaling pathways.
Mechanism of Action of this compound in Neuroinflammation
This compound exerts its anti-inflammatory effects primarily through the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates two key downstream pathways:
-
AMPK/Sirt1 Pathway: Elevated cAMP activates AMP-activated protein kinase (AMPK), which subsequently upregulates Sirtuin 1 (Sirt1). The activation of the AMPK/Sirt1 pathway has been shown to suppress the production of pro-inflammatory factors in microglial cells.[1]
-
Autophagy and Inflammasome Suppression: this compound has been demonstrated to induce autophagy in microglial cells. This process is crucial for the degradation of cellular components, including components of the NLRP3 inflammasome. By promoting autophagy, this compound suppresses the activation of the inflammasome, leading to a reduction in the maturation and release of pro-inflammatory cytokines such as IL-1β.[2][3]
Data Presentation: Efficacy of this compound in LPS-Induced Neuroinflammation
The following tables summarize the quantitative data on the effects of this compound and its analogue, Roflumilast, in mitigating LPS-induced neuroinflammation.
Table 1: In Vitro Efficacy of this compound and Roflumilast on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Microglial Cells
| Compound | Concentration | Target Mediator | % Reduction vs. LPS Control | Reference |
| This compound | 10 µM | IL-6 Expression | Significant Reduction | [1] |
| This compound | 10 µM | TNF-α Expression | Significant Reduction | [1] |
| Roflumilast | 12.2 nM (IC50) | TNF-α Production | 50% | [4] |
| Roflumilast | 311.5 nM (IC50) | Nitric Oxide (NO) Production | 50% | [4] |
Table 2: In Vivo Efficacy of this compound and Roflumilast in LPS-Challenged C57BL/6j Mice
| Compound | Dosage | Brain Region | Target Cytokine | Outcome vs. LPS Control | Reference |
| This compound | Not Specified | Cortex & Hippocampus | IL-6 | Decreased Levels | [1] |
| This compound | Not Specified | Cortex & Hippocampus | TNF-α | Decreased Levels | [1] |
| Roflumilast | 10 mg/kg (oral, daily for 4 days) | Plasma & Brain | TNF-α | Reduced Levels | [4] |
| Roflumilast | 10 mg/kg (oral, daily for 4 days) | Plasma & Brain | IL-1β | Reduced Levels | [4] |
| Roflumilast | 10 mg/kg (oral, daily for 4 days) | Plasma & Brain | IL-6 | Reduced Levels | [4] |
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Neuroinflammation in BV-2 Microglial Cells
1. Cell Culture and Seeding:
- Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) and allow them to adhere overnight.
2. Treatment:
- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
- Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for a specified duration (e.g., 6-24 hours) to induce an inflammatory response.
3. Post-Treatment Analysis:
- Cytokine Analysis: Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.
- Western Blot Analysis: Lyse the cells to extract total protein. Perform Western blot analysis to determine the expression levels of key inflammatory and signaling proteins (e.g., Iba1, p-AMPK, Sirt1, NLRP3, Caspase-1).
- Immunofluorescence: Fix the cells and perform immunofluorescence staining for markers of microglial activation (e.g., Iba1, CD68) to visualize morphological changes.
Protocol 2: In Vivo LPS-Induced Neuroinflammation in C57BL/6j Mice
1. Animal Model and Treatment:
- Use adult male C57BL/6j mice (8-10 weeks old).
- Administer this compound (or a similar PDE4 inhibitor like Roflumilast at doses of 0.1-10 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a designated period (e.g., daily for 4-7 days).
- On the final day of drug administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 250 µg/kg - 1 mg/kg).
2. Behavioral Assessment (e.g., Morris Water Maze):
- Conduct behavioral tests such as the Morris Water Maze to assess cognitive function.
- Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water for 5 consecutive days. Record the escape latency and path length.
- Probe Trial: On the day following the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
3. Tissue Collection and Analysis:
- At the end of the experimental period (e.g., 24 hours post-LPS injection), euthanize the mice and collect brain tissue.
- Cytokine Analysis: Homogenize brain regions of interest (e.g., hippocampus, cortex) to measure cytokine levels using ELISA.
- Immunohistochemistry/Immunofluorescence: Perfuse the mice with paraformaldehyde, and prepare brain sections for staining with antibodies against markers of microglial activation (e.g., Iba1) and neuroinflammation.
- Western Blot Analysis: Homogenize fresh-frozen brain tissue to analyze the expression of key inflammatory and signaling proteins.
Protocol 3: Western Blot Analysis for Inflammatory Markers
1. Protein Extraction:
- Lyse cells or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA protein assay.
2. Gel Electrophoresis and Transfer:
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins based on molecular weight using SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against target proteins (e.g., Iba1, TNF-α, IL-6, p-AMPK, Sirt1) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Protocol 4: Immunofluorescence for Microglial Activation
1. Tissue/Cell Preparation:
- For tissue sections, perform transcardial perfusion with 4% paraformaldehyde (PFA) and cryoprotect the brain in sucrose solution. Cut 20-30 µm thick sections.
- For cultured cells, fix with 4% PFA for 15 minutes.
2. Staining:
- Permeabilize the samples with 0.25% Triton X-100 in PBS.
- Block with a solution containing normal goat serum and BSA.
- Incubate with a primary antibody against a microglial marker (e.g., Iba1) overnight at 4°C.
- Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
- Counterstain the nuclei with DAPI.
3. Imaging and Analysis:
- Mount the slides with an anti-fade mounting medium.
- Visualize the staining using a fluorescence or confocal microscope.
- Analyze microglial morphology (e.g., ramified vs. amoeboid) and quantify the fluorescence intensity.
Mandatory Visualizations
References
- 1. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of low-dose lipopolysaccharide and age on spatial learning in different Morris water maze protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Roflupram Treatment Protocol for SH-SY5Y Cell Culture: Application Notes and Protocols for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the treatment of SH-SY5Y human neuroblastoma cells with Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor. This document outlines detailed protocols for cell culture, differentiation, this compound treatment, and subsequent analysis of its neuroprotective effects, particularly in an in vitro model of Parkinson's disease.
Introduction to this compound and SH-SY5Y Cells
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn activates downstream signaling pathways crucial for neuronal survival and function. The primary signaling cascades implicated in the neuroprotective effects of this compound are the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway and the Exchange protein directly activated by cAMP (Epac)/Protein Kinase B (Akt) pathway.
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neuroscience research. These cells, derived from a bone marrow biopsy of a neuroblastoma patient, possess the ability to differentiate into a more mature neuronal phenotype, expressing markers of dopaminergic neurons. This characteristic makes them a valuable tool for studying neurodegenerative diseases like Parkinson's disease and for evaluating the therapeutic potential of neuroprotective compounds such as this compound.
Signaling Pathways and Experimental Workflow
The neuroprotective mechanism of this compound in SH-SY5Y cells involves the modulation of key signaling pathways that promote cell survival and mitigate cellular stress. The experimental workflow is designed to assess these effects in a controlled laboratory setting.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and other relevant compounds on SH-SY5Y cells.
| Parameter | Value | Cell Line | Condition | Reference |
| This compound Effective Concentration | 20 µM | SH-SY5Y | Neuroprotection against α-synuclein toxicity | [1] |
| MPP+ Concentration for Neurotoxicity | 500 µM - 1.5 mM | SH-SY5Y | Induction of apoptosis and cell death | [2][3] |
| Rolipram (PDE4 Inhibitor) Effect on cAMP | ~60-fold increase (basal) | SH-SY5Y | 30-minute treatment | [4] |
| Rolipram (PDE4 Inhibitor) Effect on cAMP | ~200-fold increase (forskolin-stimulated) | SH-SY5Y | 30-minute treatment | [4] |
Table 1: Key Reagent Concentrations and Effects
| Treatment Group | Cell Viability (%) vs. MPP+ alone | Apoptotic Cells (%) vs. MPP+ alone | Reference |
| MPP+ (500 µM) | 100 (baseline) | 100 (baseline) | [2] |
| This compound (5 µM) + MPP+ | 110.5 ± 4.3 | 85.2 ± 5.1 | [2] |
| This compound (10 µM) + MPP+ | 121.7 ± 5.8 | 72.6 ± 4.9 | [2] |
| This compound (20 µM) + MPP+ | 135.4 ± 6.2 | 60.3 ± 4.1 | [2] |
Table 2: Neuroprotective Effects of this compound on MPP+-induced Toxicity in SH-SY5Y Cells [2]
| Protein | Treatment | Fold Change vs. Control | Reference |
| Phospho-CREB (Ser133) | Rolipram (10 µM), 15 min | Significant Increase | [5] |
| Phospho-Akt (Ser473) | This compound (20 µM) + α-synuclein | Reversal of α-synuclein-induced decrease | [1] |
Table 3: Effect of PDE4 Inhibition on Key Signaling Proteins in SH-SY5Y Cells (Representative Data)
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
-
Culture Medium: Prepare a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells when they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density.
-
Neuronal Differentiation of SH-SY5Y Cells
For neuroprotection studies, it is often beneficial to differentiate SH-SY5Y cells into a more mature neuronal phenotype.
-
Seeding: Plate SH-SY5Y cells at a density of 1 x 10⁵ cells/mL in the desired culture vessel.
-
Differentiation Medium: After 24 hours, replace the culture medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).
-
Incubation: Culture the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.
This compound Treatment and Induction of Neurotoxicity
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treatment: Pre-treat the differentiated SH-SY5Y cells with the various concentrations of this compound for 1-2 hours before inducing toxicity.
-
Neurotoxin Preparation: Prepare a stock solution of 1-methyl-4-phenylpyridinium (MPP+) in sterile water or PBS. Dilute to the final working concentration (e.g., 500 µM) in culture medium.
-
Induction of Toxicity: After the this compound pre-treatment, add the MPP+ solution to the cell cultures.
-
Incubation: Co-incubate the cells with this compound and MPP+ for 24-48 hours.
Cell Viability Assessment (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.
-
MTT Addition: After the treatment period, add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CREB (Ser133), total CREB, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This document provides a detailed framework for investigating the neuroprotective effects of this compound in SH-SY5Y cells. The provided protocols for cell culture, differentiation, and various analytical techniques, along with the summarized quantitative data and signaling pathway diagrams, offer a solid foundation for researchers in the field of neuropharmacology and drug development. Adherence to these protocols will facilitate reproducible and reliable results in the evaluation of this compound and other potential neuroprotective agents.
References
- 1. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rolipram stimulates angiogenesis and attenuates neuronal apoptosis through the cAMP/cAMP-responsive element binding protein pathway following ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Roflupram for In Vivo Research: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and in vivo administration of Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor. This compound is a promising therapeutic candidate for a range of disorders due to its anti-inflammatory and cognitive-enhancing properties. These protocols and notes are intended to facilitate reproducible and effective in vivo studies.
Physicochemical Properties and Solubility
This compound is an orally active and brain-penetrant small molecule. Successful in vivo studies hinge on the appropriate preparation of this compound, taking into account its solubility and stability.
Table 1: Solubility and Storage of this compound
| Property | Details | Source |
| Solubility | A stock solution of 10 mM in DMSO is commonly used. For in vivo working solutions, a concentration of ≥ 2.5 mg/mL can be achieved using various co-solvent formulations. | [1] |
| Storage of Stock Solution | Store at -20°C for up to 1 month or at -80°C for up to 6 months. | [1] |
| Working Solution | It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. | [1] |
In Vivo Administration Protocols
The choice of administration route and vehicle is critical for achieving desired pharmacokinetic and pharmacodynamic profiles. Oral gavage is a common and effective route for this compound administration in rodent models.
Recommended Vehicle Formulations for Oral Administration
The following table outlines several vehicle formulations that have been successfully used for the in vivo delivery of this compound and other poorly water-soluble compounds. The selection of a suitable vehicle should be guided by the specific experimental design and animal model.
Table 2: Vehicle Formulations for this compound Oral Administration in Mice
| Formulation Components | Preparation Protocol | Notes | Source |
| DMSO, PEG300, Tween-80, Saline | To prepare a 1 mL working solution (≥ 2.5 mg/mL): Start with a 25 mg/mL stock solution of this compound in DMSO. Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween-80 and mix again. Finally, add 450 µL of Saline to reach the final volume of 1 mL. | This formulation creates a clear solution. | [1] |
| DMSO, SBE-β-CD in Saline | To prepare a 1 mL working solution (≥ 2.5 mg/mL): Start with a 25 mg/mL stock solution of this compound in DMSO. Add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in Saline and mix thoroughly. | This formulation also results in a clear solution. | [1] |
| DMSO, Corn oil | To prepare a 1 mL working solution (≥ 2.5 mg/mL): Start with a 25 mg/mL stock solution of this compound in DMSO. Add 100 µL of the DMSO stock to 900 µL of Corn oil and mix thoroughly. | Use with caution for studies involving continuous dosing for more than two weeks. | [1] |
Dosage Recommendations
The effective dose of this compound in vivo can vary depending on the animal model and the specific pathological condition being investigated. The following table provides a summary of dosages used in published studies with this compound and other PDE4 inhibitors.
Table 3: In Vivo Dosages of this compound and other PDE4 Inhibitors in Mice
| Compound | Dosage | Administration Route | Animal Model/Application | Source |
| This compound | Not explicitly stated in snippets, but preparation for ≥ 2.5 mg/mL suggests a relevant in vivo concentration. | Oral | LPS-challenged mice, Spinal Cord Injury | [2][3][4] |
| Rolipram | 10 mg/kg/day | Oral | Dermatitis model | [5] |
| Rolipram | 3.3 mg/kg | Intraperitoneal | Alcoholic Liver Disease model | [6] |
| Rolipram | 6.6 mg/kg | Intravenous | Safety pharmacology studies | [6] |
| Roflumilast | 0.03 - 0.1 mg/kg | Oral | Cognitive enhancement | [7] |
| Roflumilast | 9 - 30 mg/kg | Oral | Emetic dose range | [8] |
Signaling Pathways of this compound
This compound exerts its therapeutic effects by modulating key intracellular signaling pathways. As a PDE4 inhibitor, its primary mechanism of action is to increase the levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger.
Core Mechanism: PDE4 Inhibition and cAMP Elevation
Caption: this compound inhibits PDE4, preventing the breakdown of cAMP to 5'-AMP.
Downstream Anti-inflammatory and Neuroprotective Pathways
The accumulation of intracellular cAMP triggers a cascade of downstream signaling events that underpin the anti-inflammatory and neuroprotective effects of this compound.
Caption: Downstream signaling pathways activated by this compound-induced cAMP elevation.
Experimental Workflow for In Vivo Studies
A well-structured experimental workflow is essential for obtaining reliable and reproducible data. The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
By following these detailed protocols and considering the provided information, researchers can effectively prepare and utilize this compound for their in vivo investigations, contributing to a deeper understanding of its therapeutic potential.
References
- 1. PDE4 inhibitor rolipram represses hedgehog signaling via ubiquitin-mediated proteolysis of GLI transcription factors to regress breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of orally administered rolipram, a phosphodiesterase 4 inhibitor, on a mouse model of the dermatitis caused by 2,4,6-trinitro-1-chlorobenzene (TNCB)-repeated application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PDE4 inhibitor roflumilast improves memory in rodents at non-emetic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Roflupram in Rotenone-Induced Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical models of Parkinson's disease (PD) induced by rotenone. The following sections detail the neuroprotective effects of this compound, experimental protocols for its application in both in vivo and in vitro models, and the key signaling pathways involved in its mechanism of action.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Rotenone, a pesticide that inhibits mitochondrial complex I, is widely used to create animal and cellular models that replicate key pathological features of PD, including oxidative stress, α-synuclein aggregation, and dopaminergic cell death.[2][3][4] this compound has emerged as a promising therapeutic candidate due to its ability to penetrate the blood-brain barrier and its neuroprotective properties observed in various PD models.[5][6] These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in a rotenone-induced PD model.
Data Presentation
In Vitro Quantitative Data Summary
The following table summarizes the quantitative data from studies using SH-SY5Y cells, a human neuroblastoma cell line, to model rotenone-induced neurotoxicity.
| Parameter | Model System | Treatment Conditions | Key Findings | Reference |
| Cell Viability | SH-SY5Y cells | Rotenone (2 µM) for 24h | Cell viability reduced to ~50-60%. | [5] |
| SH-SY5Y cells | This compound (10 µM) pretreatment for 1h, then Rotenone (2 µM) for 24h | Significantly attenuated the decrease in cell viability. | [5] | |
| Apoptosis | SH-SY5Y cells | Rotenone (2 µM) for 24h | Significantly increased percentage of apoptotic cells. | [5] |
| SH-SY5Y cells | This compound (10 µM) pretreatment for 1h, then Rotenone (2 µM) for 24h | Significantly attenuated cell apoptosis. | [5][7] | |
| α-Synuclein Levels | SH-SY5Y cells | Rotenone treatment | Significant increase in α-synuclein protein levels. | [5] |
| SH-SY5Y cells | This compound (10 µM) pretreatment | Reduced the protein level of α-synuclein. | [5][7] | |
| Lysosomal Function | SH-SY5Y cells | This compound (10 µM) treatment | Increased levels of mature cathepsin D (CTSD) and LAMP1. | [5][7] |
In Vivo Quantitative Data Summary
The following table summarizes the quantitative data from studies using rodent models of rotenone-induced Parkinson's disease.
| Parameter | Animal Model | Treatment Conditions | Key Findings | Reference |
| Motor Function | Mice | Rotenone (10 mg/kg/day, i.g.) for 6 weeks, then this compound (0.5, 1, or 2 mg/kg/day, i.g.) for 4 weeks | This compound significantly ameliorated motor deficits. | [5][7] |
| Rats | Rotenone (1.5 mg/kg/48h, s.c.) for 21 days with Roflumilast (a similar PDE4 inhibitor) (0.2, 0.4, or 0.8 mg/kg, p.o.) | Improved motor activity and coordination. | [6] | |
| Tyrosine Hydroxylase (TH) Expression | Mice | Rotenone (10 mg/kg/day, i.g.) for 6 weeks, then this compound (0.5, 1, or 2 mg/kg/day, i.g.) for 4 weeks | Increased expression of TH in the substantia nigra pars compacta. | [5][7] |
| Rats | Rotenone (1.5 mg/kg/48h, s.c.) for 21 days with Roflumilast (0.8 mg/kg, p.o.) | 4-fold increase in striatal TH immunoreactive positive cells. | [6] | |
| α-Synuclein Levels | Mice | Rotenone (10 mg/kg/day, i.g.) for 6 weeks, then this compound (0.5, 1, or 2 mg/kg/day, i.g.) for 4 weeks | Reduced level of α-synuclein in the substantia nigra pars compacta. | [5][7] |
| SIRT1 Expression | Mice | Rotenone (10 mg/kg/day, i.g.) for 6 weeks, then this compound (0.5, 1, or 2 mg/kg/day, i.g.) for 4 weeks | Increased expression of SIRT1 in the substantia nigra pars compacta. | [5][7] |
Experimental Protocols
In Vitro Protocol: this compound in Rotenone-Treated SH-SY5Y Cells
This protocol outlines the steps to assess the neuroprotective effects of this compound against rotenone-induced toxicity in a neuronal cell line.
1. Cell Culture and Maintenance:
- Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency.
2. Treatment with this compound and Rotenone:
- Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
- Allow cells to adhere and grow for 24 hours.
- Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.[5][7] A vehicle control (e.g., DMSO) should be included.
- Following pre-treatment, add Rotenone (e.g., 2 µM) to the culture medium.[5] A control group without Rotenone or this compound should be maintained.
- Incubate the cells for the desired duration (e.g., 24 or 48 hours).[5]
3. Assessment of Neuroprotection:
- Cell Viability Assay: Use assays such as MTT or LDH to quantify cell viability according to the manufacturer's instructions.
- Apoptosis Assay: Employ techniques like flow cytometry with Annexin V/Propidium Iodide staining to measure the percentage of apoptotic cells.
- Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of key markers such as α-synuclein, mature CTSD, LAMP1, and phosphorylated CREB.
In Vivo Protocol: this compound in a Rotenone-Induced Rodent Model of Parkinson's Disease
This protocol describes the induction of parkinsonism in rodents using rotenone and subsequent treatment with this compound.
1. Animal Model and Housing:
- Use adult male Wistar rats (180 ± 20 g) or C57BL/6J mice (8 weeks old).[5][8]
- House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow for an acclimatization period of at least one week before the experiment.
2. Induction of Parkinson's Disease with Rotenone:
- Prepare a solution of Rotenone. For mice, a common protocol involves intragastric administration at a dose of 10 mg/kg/day for 6 weeks.[5][7] For rats, subcutaneous injection of 1.5 mg/kg every 48 hours for 21 days can be used.[6] A vehicle control group should be included.
3. This compound Administration:
- Following the rotenone induction period, administer this compound. For mice, a daily intragastric gavage of this compound at doses of 0.5, 1, or 2 mg/kg for 4 weeks is effective.[5][7] For rats, oral gavage of a similar PDE4 inhibitor, roflumilast, at 0.2, 0.4, or 0.8 mg/kg daily for 21 days has been used.[6]
4. Behavioral Assessment:
- Conduct a battery of behavioral tests to assess motor function. These may include:
- Open Field Test: To measure locomotor activity.
- Rotarod Test: To assess motor coordination and balance.
- Catalepsy Test: To evaluate muscle rigidity.
- Grip Strength Test: To measure muscle strength.
5. Post-mortem Analysis:
- At the end of the treatment period, euthanize the animals and collect brain tissue.
- Immunohistochemistry: Perfuse the animals and prepare brain sections for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum.
- Western Blot Analysis: Homogenize brain tissue from the substantia nigra and striatum to analyze the protein levels of α-synuclein, SIRT1, mature CTSD, and LAMP1.
Signaling Pathways and Experimental Workflows
This compound Neuroprotective Signaling Pathway
Caption: this compound's dual neuroprotective signaling pathways.
Experimental Workflow for In Vivo this compound Studies
Caption: Workflow for rotenone-induced PD model and this compound treatment.
Conclusion
This compound demonstrates significant neuroprotective effects in rotenone-induced models of Parkinson's disease by mitigating apoptosis, reducing α-synuclein accumulation, and improving motor function.[5][7] Its mechanisms of action involve the activation of the CREB/PGC-1α and NAD+/SIRT1 signaling pathways, leading to enhanced mitochondrial and lysosomal function.[5][7][9] The provided protocols and data summaries offer a robust framework for researchers to further investigate the therapeutic potential of this compound for Parkinson's disease.
References
- 1. Neuroprotective Effects of a Standardized Flavonoid Extract from Safflower against a Rotenone-Induced Rat Model of Parkinson’s Disease | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against rotenone-induced neurotoxicity and facilitates α-synuclein degradation in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT signaling activation by roflumilast ameliorates rotenone-induced Parkinson’s disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects against rotenone-induced neurotoxicity and facilitates α-synuclein degradation in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound exerts neuroprotection via activation of CREB/PGC-1α signalling in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Roflupram Solubility for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Roflupram for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for dissolving this compound for in vitro cell culture experiments is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO.[1] It is advisable to use a new, anhydrous grade of DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: While cell line sensitivity varies, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell cultures and should not induce significant toxicity.[2][3] It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution in cell culture medium.
This is a common challenge due to the hydrophobic nature of this compound. Here are several strategies to overcome this issue, starting with the simplest and progressing to more complex formulations.
1. Optimization of the Dilution Method:
-
Problem: Direct addition of a highly concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution.
-
Solution: Employ a stepwise dilution method. Instead of adding the this compound-DMSO stock directly to the full volume of media, first, dilute the stock into a smaller volume of media with vigorous vortexing. Then, add this intermediate dilution to the final volume of media.[4] Pre-warming the cell culture medium to 37°C before adding the compound can also aid in solubility.[5]
2. Sonication:
-
Problem: The compound may not be fully dissolved in the initial DMSO stock.
-
Solution: After dissolving this compound in DMSO, use a bath sonicator to ensure complete dissolution before further dilution.[1]
3. Use of a Co-solvent:
-
Problem: The polarity difference between DMSO and the aqueous medium is too large.
-
Solution: Incorporate a less polar, water-miscible co-solvent. Polyethylene glycol 400 (PEG 400) can be used in conjunction with DMSO. A suggested formulation for in vivo studies that can be adapted for in vitro use involves a mixture of DMSO and PEG300.[1]
4. Addition of a Surfactant:
-
Problem: The hydrophobic compound is not being effectively dispersed in the aqueous medium.
-
Solution: A non-ionic surfactant like Tween® 80 can help to create a more stable dispersion. An in vivo formulation suggests a combination of DMSO, PEG300, and Tween-80, which could be adapted for cell culture at very low final concentrations.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Observations | Citation |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (318.15 mM) | Clear solution, may require sonication. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.95 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.95 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.95 mM) | Clear solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound: 314.32 g/mol )
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If any particulate matter is still visible, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Aim for a final DMSO concentration of ≤ 0.5%.
-
In a sterile tube, perform an intermediate dilution by adding the calculated volume of the this compound stock solution to a small volume of pre-warmed medium (e.g., 100-200 µL).
-
Vortex the intermediate dilution immediately and vigorously for 30 seconds.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium in your culture vessel.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Prepare a vehicle control by adding the equivalent volume of DMSO (without this compound) to a separate culture vessel.
Mandatory Visualization
Caption: Workflow for preparing this compound solutions for cell culture.
Caption: this compound's mechanism of action via PDE4 and downstream pathways.
References
Optimizing Roflupram Concentration for In Vitro Assays: A Technical Support Center
Welcome to the technical support center for optimizing the use of Roflupram in your in vitro experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this selective PDE4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of various downstream signaling pathways, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac). This modulation can lead to anti-inflammatory effects and neuroprotection.[1][2]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on available literature, concentrations ranging from the low nanomolar (nM) to the low micromolar (µM) range have been shown to be effective. For instance, in SH-SY5Y neuroblastoma cells, concentrations of 2.5–10 µM have demonstrated neuroprotective effects.[3] In BV-2 microglial cells, this compound has been shown to suppress inflammatory responses in a dose-dependent manner.[4][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mg/mL).[7] It is crucial to use high-quality, anhydrous DMSO to ensure complete dissolution. Stock solutions can be stored at -20°C or -80°C for extended periods. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: I am observing precipitation when I add this compound to my cell culture medium. What should I do?
A4: Precipitation is a common issue when diluting a DMSO-solubilized compound into an aqueous-based cell culture medium. Here are some troubleshooting tips:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[8][9][10]
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final volume of medium, perform serial dilutions in your cell culture medium.
-
Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound solution.
-
Vortexing: Vortex the diluted this compound solution gently before adding it to your cells.
-
Solubility Enhancers: For particularly challenging solubility issues, consider the use of solubility enhancers, though their effects on your specific assay should be validated.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak effect of this compound | 1. Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. 2. Compound Degradation: Improper storage or handling of this compound stock solution. 3. Cellular Resistance: The cell line may have low expression of PDE4 or compensatory mechanisms. | 1. Perform a dose-response curve to determine the optimal effective concentration. 2. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Verify PDE4 expression in your cell line. Consider using a different cell model if necessary. |
| High Cell Death or Cytotoxicity | 1. This compound Concentration Too High: Exceeding the toxic threshold for the specific cell line. 2. High DMSO Concentration: The final concentration of the solvent (DMSO) is toxic to the cells.[8][9][10] | 1. Determine the cytotoxic concentration of this compound for your cells using an MTT or LDH assay. 2. Ensure the final DMSO concentration is below 0.5%, and preferably ≤ 0.1%.[8][9][10] Perform a vehicle control with the same DMSO concentration. |
| Inconsistent Results | 1. Compound Precipitation: this compound precipitating out of solution in the culture medium. 2. Variability in Cell Plating: Inconsistent cell numbers across wells. 3. Inconsistent Treatment Times: Variation in the duration of this compound exposure. | 1. Visually inspect the medium for any signs of precipitation. Follow the troubleshooting steps for solubility issues. 2. Ensure a homogenous cell suspension and careful pipetting when seeding cells. 3. Standardize all incubation and treatment times across experiments. |
Quantitative Data Summary
Table 1: this compound Potency Against PDE4 Subtypes
| PDE4 Subtype | IC₅₀ (nM) |
| PDE4 (core catalytic domain) | 26.2[3] |
| PDE4B | ~0.84 |
| PDE4D | ~0.68 |
Note: IC₅₀ values for specific subtypes can vary between different studies and assay conditions. The values for PDE4B and PDE4D are for the related compound Roflumilast and are provided as a reference for the expected selectivity profile.[4]
Table 2: Effective Concentrations of this compound in Various In Vitro Models
| Cell Line/Model | Concentration Range | Observed Effect | Reference |
| SH-SY5Y (neuroblastoma) | 2.5 - 10 µM | Neuroprotection against rotenone-induced apoptosis. | [3] |
| BV-2 (microglia) | Dose-dependent | Suppression of LPS-induced inflammatory responses. | [6][11] |
| Primary Rat Microglia | Not specified | Inhibition of LPS-induced pro-inflammatory cytokine release. | [11][12] |
| Neuronal N2a cells | Not specified | Decreased apoptosis in conditioned media from microglia. | [2][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Working Concentration of this compound using an MTT Assay
This protocol is designed to establish the concentration range of this compound that is non-toxic to your target cells, which is a critical first step before conducting functional assays.
Materials:
-
Target cells in culture
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere and recover overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform serial dilutions. Remember to prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against this compound concentration to determine the cytotoxic concentration 50 (CC₅₀). The optimal working concentration for your functional assays should be well below this value.
Protocol 2: Assessing the Anti-inflammatory Effect of this compound on LPS-Stimulated Microglia
This protocol details how to measure the inhibitory effect of this compound on the production of a pro-inflammatory cytokine, such as TNF-α, in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells or primary microglia
-
This compound
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
ELISA kit for the target cytokine (e.g., TNF-α)
Procedure:
-
Cell Seeding: Seed microglial cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add LPS to the wells to a final concentration that robustly induces cytokine production (e.g., 100 ng/mL to 1 µg/mL). Include a control group of cells that are not treated with LPS.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants from each well.
-
Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect of this compound.
Visualizations
References
- 1. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The effects of topiramate on lipopolysaccharide (LPS)-induced proinflammatory cytokine release from primary rat microglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve Roflupram delivery across the blood-brain barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the delivery of Roflupram across the blood-brain barrier (BBB). While this compound is known to be a brain-penetrant phosphodiesterase 4 (PDE4) inhibitor, optimizing its concentration at the target site within the central nervous system (CNS) can be a significant challenge.[1] This guide outlines strategies to enhance delivery, troubleshoot common experimental issues, and provides standardized protocols for evaluation.
Frequently Asked Questions (FAQs)
Q1: My systemic this compound administration isn't producing the expected CNS effects. Could this be a blood-brain barrier issue?
A1: Yes, several factors related to the BBB could be limiting the efficacy of your compound:
-
Insufficient Passive Diffusion: While this compound is a small molecule, its specific physicochemical properties may still limit its ability to freely diffuse across the tightly regulated endothelial cells of the BBB.[2]
-
Efflux Transporter Activity: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of xenobiotics out of the brain.[3][4] If this compound is a substrate for these transporters, its accumulation in the CNS could be significantly reduced, even if it can passively cross the barrier.[5]
-
Rapid Metabolism: this compound could be metabolized in the endothelial cells of the BBB or rapidly cleared from the brain parenchyma, preventing it from reaching therapeutic concentrations.
Q2: What are the primary strategies to enhance this compound delivery to the brain?
A2: The three main strategies involve modifying the delivery system or the molecule itself:
-
Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, shield it from efflux pumps, and facilitate transport across the BBB.[6][7][8]
-
Liposomal Formulations: Liposomes, which are lipid-based vesicles, can carry both hydrophilic and hydrophobic drugs. They can be engineered to have long circulation times and can be functionalized with ligands to target specific receptors on the BBB for enhanced uptake.[9][10][11]
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create an inactive "prodrug" with enhanced lipophilicity or affinity for a BBB influx transporter.[12][13] Once across the BBB, the prodrug is metabolized back into the active this compound.[14][15]
Q3: How can I make a nanoparticle or liposome "actively" target the brain?
A3: Active targeting involves decorating the surface of your nanocarrier with ligands that bind to specific receptors expressed on the surface of brain endothelial cells. This triggers a process called receptor-mediated transcytosis (RMT), where the cell actively transports the nanocarrier from the blood side to the brain side.[16][17] Common targets include:
-
Transferrin Receptor (TfR): Binds to transferrin, a protein that transports iron.[9]
-
Insulin Receptor (IR): Binds to insulin.
-
Low-Density Lipoprotein Receptor-related Protein 1 (LRP1): Binds to various ligands, including angiopep-2.[9]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles/Liposomes
| Potential Cause | Troubleshooting Step |
| Poor drug-polymer/lipid interaction | Screen different polymer or lipid compositions. For this compound, which is relatively lipophilic, ensure the chosen carrier has a suitable hydrophobic core. |
| Drug leakage during formulation | Optimize the formulation process. For example, in nanoprecipitation, adjust the solvent/anti-solvent ratio and mixing speed. For liposomes, consider active loading methods like pH gradients if passive loading is inefficient.[11] |
| Incorrect solvent system | Ensure this compound and the carrier material are fully dissolved in a compatible solvent before formulation. |
Issue 2: Nanoparticle/Liposome Formulation is Unstable (Aggregating)
| Potential Cause | Troubleshooting Step |
| Insufficient surface charge | Measure the zeta potential of your formulation. A value outside the ±30 mV range may indicate instability. Modify the formulation to include charged lipids or polymers. |
| Ineffective steric stabilization | Coat the nanoparticle surface with polyethylene glycol (PEG), a process known as PEGylation. This creates a "stealth" effect, preventing aggregation and reducing clearance by the immune system.[18] |
| High concentration | Dilute the formulation post-preparation for storage. Determine the maximum stable concentration through experimentation. |
Issue 3: In Vitro BBB Model Shows No Improved Permeability
| Potential Cause | Troubleshooting Step |
| Compromised barrier integrity | Regularly measure the Transendothelial Electrical Resistance (TEER) of your cell monolayer. Low TEER values indicate a "leaky" barrier. Ensure proper cell seeding density and culture conditions.[19][20] |
| Nanocarrier does not cross the cell layer | Confirm cellular uptake using fluorescently labeled nanocarriers and microscopy. If there is uptake but no transport, the transcytosis mechanism may be inefficient. |
| Active efflux of the nanocarrier | Co-administer with a known P-gp inhibitor in the in vitro model to see if permeability increases. This can help determine if your formulation is susceptible to efflux. |
Quantitative Data on Nanocarrier-Mediated Delivery
The following tables summarize representative data from studies on small molecule drug delivery to the brain using different nanocarrier strategies. Note: This data is not for this compound but serves as a benchmark for what can be achieved.
Table 1: Comparison of Polymeric Nanoparticle Formulations for Brain Delivery
| Drug | Nanoparticle Type | Size (nm) | Surface Modification | Brain/Blood Ratio Increase (vs. Free Drug) | Reference |
| Doxorubicin | Poly(butyl)cyanoacrylate | ~230 | Polysorbate 80 | ~6-fold | [21] |
| Curcumin | PLGA | ~165 | None (PEGylated) | ~5-fold | [8] |
| Carmustine | Solid Lipid Nanoparticles | ~120 | Lactoferrin | ~10-fold | [22] |
Table 2: Comparison of Liposomal Formulations for Brain Delivery
| Drug | Liposome Composition | Size (nm) | Targeting Ligand | Brain Accumulation Increase (vs. Free Drug) | Reference |
| Methotrexate | Phospholipid/Cholesterol | ~130 | Glutathione (GSH) | ~3.5-fold | [9] |
| GDNF (protein) | SPC/Cholesterol | <90 | RMP-7 | ~8-fold (AUC) | [23] |
| Quercetin | Cationic Lipids | ~150 | None | Increased biodistribution to brain | [18] |
Experimental Protocols & Methodologies
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the nanoprecipitation method for encapsulating a hydrophobic drug like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant, moderate speed. Inject the organic phase into the aqueous phase dropwise using a syringe. A milky-white suspension should form immediately.
-
Solvent Evaporation: Leave the suspension stirring overnight in a fume hood to allow the acetone to evaporate completely. Alternatively, use a rotary evaporator for faster removal.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at ~15,000 x g for 30 minutes. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess surfactant and unencapsulated drug.
-
Final Product: Resuspend the final pellet in a suitable buffer or lyoprotectant for storage or immediate use.
Protocol 2: In Vitro BBB Permeability Assessment using a Transwell Model
This protocol provides a general method for assessing the permeability of this compound formulations across a brain endothelial cell monolayer.[20][24][25]
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size, polycarbonate membrane)
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Co-culture cells (e.g., human astrocytes, pericytes - optional but recommended)
-
Cell culture media and supplements
-
EVOM-2 Voltohmmeter with STX2 electrodes (for TEER measurement)
-
This compound formulation (and a free this compound control)
-
LC-MS/MS or HPLC for drug quantification
Procedure:
-
Model Setup:
-
Coat the apical side of the Transwell insert with an appropriate extracellular matrix (e.g., collagen/fibronectin).
-
Seed hBMECs onto the apical side of the insert.
-
(Optional) Seed astrocytes and/or pericytes on the basolateral side of the insert or at the bottom of the well.
-
Culture the cells until a confluent monolayer is formed, typically 5-7 days.
-
-
Barrier Integrity Check:
-
Permeability Experiment:
-
Carefully replace the media in the apical (top) and basolateral (bottom) chambers with a fresh, serum-free assay buffer.
-
Add the this compound formulation (at a known concentration) to the apical chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber.
-
Immediately replace the volume removed with fresh assay buffer to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of this compound in the basolateral samples using a validated LC-MS/MS or HPLC method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the basolateral chamber
-
A = Surface area of the Transwell membrane (cm²)
-
C₀ = Initial concentration of the drug in the apical chamber
-
-
Visualizations
Workflow and Pathway Diagrams
References
- 1. This compound|CAS 1093412-18-0|DC Chemicals [dcchemicals.com]
- 2. A comprehensive review in improving delivery of small-molecule chemotherapeutic agents overcoming the blood-brain/brain tumor barriers for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of P-glycoprotein-mediated efflux on cerebrospinal fluid/plasma concentration ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innovationaljournals.com [innovationaljournals.com]
- 12. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. [PDF] Prodrug Approaches for CNS Delivery | Semantic Scholar [semanticscholar.org]
- 15. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 21. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 26. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Roflupram and Rolipram: A Comparative Guide to Neuroprotective Efficacy
In the landscape of neurodegenerative disease research, the inhibition of phosphodiesterase 4 (PDE4) has emerged as a promising therapeutic strategy. Among the compounds investigated, Roflupram and its predecessor, Rolipram, have garnered significant attention for their neuroprotective potential. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the cAMP Signaling Pathway
Both this compound and Rolipram exert their neuroprotective effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes, including neuronal survival, inflammation, and synaptic plasticity. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes associated with neuroprotection, such as brain-derived neurotrophic factor (BDNF).
Furthermore, the elevation of cAMP has been shown to modulate inflammatory responses within the central nervous system (CNS). Both this compound and Rolipram can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while promoting the release of anti-inflammatory cytokines like interleukin-10 (IL-10). Recent studies also suggest the involvement of the AMPK/Sirt1 pathway in the neuroprotective and anti-inflammatory effects of these PDE4 inhibitors.
Quantitative Comparison of Efficacy
While direct head-to-head comparative studies on neuroprotective outcomes are limited, the available data on their PDE4 inhibitory activity and findings from various experimental models provide a basis for comparison.
| Parameter | This compound | Rolipram | Reference |
| PDE4 Inhibition | |||
| PDE4A IC50 | Not explicitly stated, but noted to be a more potent inhibitor than Rolipram. | ~3 nM | [1][2][3] |
| PDE4B IC50 | Not explicitly stated, but noted to be a more potent inhibitor than Rolipram. | ~130 nM | [1][2][3] |
| PDE4D IC50 | Not explicitly stated, but noted to be a more potent inhibitor than Rolipram. | ~240 nM | [1][2][3] |
| Neuroprotection | |||
| Neuronal Apoptosis | Significantly decreased MPP+-induced apoptosis in SH-SY5Y cells. | Markedly reduced the number of TUNEL-positive neurons after intracerebral hemorrhage. | [4][5] |
| Neuronal Survival | Protected dopaminergic neurons in a mouse model of Parkinson's disease. | Increased neuronal preservation by up to 67% in a rat model of spinal cord injury. | [4][6] |
| Anti-inflammatory Effects | |||
| TNF-α Reduction | Suppressed LPS-induced expression in microglial cells. | Significantly reduced production in a mouse model of intracerebral hemorrhage. | [5][7] |
| IL-1β Reduction | Not explicitly quantified in comparative studies. | Significantly decreased expression after subarachnoid hemorrhage. | [8] |
Experimental Protocols
In Vitro Model of Parkinson's Disease: MPP+ Induced Neurotoxicity in SH-SY5Y Cells
This model is utilized to assess the direct neuroprotective effects of compounds on dopaminergic neurons.
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Induction of Neurotoxicity: To mimic the neurotoxic effects observed in Parkinson's disease, cultured SH-SY5Y cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin.
Treatment: Cells are pre-treated with varying concentrations of this compound or Rolipram for a specified period before the addition of MPP+.
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays such as the MTT assay, which measures the metabolic activity of viable cells.
-
Apoptosis: Quantified through methods like flow cytometry using Annexin V/Propidium Iodide staining or by measuring the levels of apoptosis-related proteins like cleaved caspase-3 via western blotting.
-
Mitochondrial Function: Evaluated by measuring mitochondrial membrane potential and the production of reactive oxygen species (ROS).
In Vivo Model of Parkinson's Disease: MPTP Mouse Model
This model is employed to evaluate the neuroprotective and functional benefits of compounds in a living organism.
Animal Model: C57BL/6 mice are commonly used for this model.
Induction of Parkinsonism: Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a prodrug that is metabolized to the neurotoxin MPP+ in the brain, leading to the selective degeneration of dopaminergic neurons in the substantia nigra.
Treatment: this compound or Rolipram is administered to the mice, typically via intraperitoneal injection, either before, during, or after the MPTP treatment regimen.
Assessment of Neuroprotection and Functional Recovery:
-
Behavioral Tests: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).
-
Immunohistochemistry: Post-mortem analysis of brain tissue is performed to quantify the number of surviving dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra and the density of dopaminergic terminals in the striatum.
-
Neurochemical Analysis: Levels of dopamine and its metabolites are measured in the striatum using techniques like high-performance liquid chromatography (HPLC).
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound and Rolipram.
Caption: In vitro neuroprotection experimental workflow.
Conclusion
Both this compound and Rolipram demonstrate significant neuroprotective potential through their shared mechanism of PDE4 inhibition. The available data suggests that this compound may be a more potent inhibitor of the PDE4 enzyme, which could translate to higher efficacy at lower concentrations. However, Rolipram has been more extensively studied in a wider range of neurodegenerative and injury models, providing a broader, albeit sometimes less potent, profile of neuroprotection.
A key consideration for the clinical translation of these compounds is their side effect profile. Rolipram's development was hindered by dose-limiting side effects such as nausea and emesis. This compound is reported to have a better safety profile, which could provide a significant advantage in clinical applications.
Further direct comparative studies are warranted to definitively establish the relative neuroprotective efficacy of this compound and Rolipram across various models of neurological disorders. Such studies will be crucial in guiding the future development of PDE4 inhibitors as a therapeutic class for neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rolipram | Cell Signaling Technology [cellsignal.com]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts neuroprotection via activation of CREB/PGC-1α signalling in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of Roflupram and Other PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Roflupram and other prominent phosphodiesterase 4 (PDE4) inhibitors, including Roflumilast, Rolipram, Cilomilast, Apremilast, and Crisaborole. The information presented is collated from various experimental studies to aid in research and development decisions.
Introduction to PDE4 Inhibitors and Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells such as neutrophils, eosinophils, monocytes, and macrophages.[1] By hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP), PDE4 plays a pivotal role in regulating the inflammatory response. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production and release of a wide array of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and leukotriene B4 (LTB4).[1][2][3] This mechanism of action has established PDE4 inhibitors as a significant class of anti-inflammatory drugs for various chronic inflammatory diseases.
Comparative Efficacy of PDE4 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected PDE4 inhibitors in various inflammatory assays. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition), are derived from studies on human leukocytes.
| Inhibitor | Cell Type | Stimulus | Inhibited Mediator | IC50 (nM) | Reference(s) |
| This compound | Microglia | LPS | TNF-α | Not specified, but effective | [4] |
| Roflumilast | Neutrophils | fMLP | LTB4 Formation | 2 | [5] |
| Monocytes | LPS | TNF-α | 1.8 | [6] | |
| Roflumilast N-oxide | Neutrophils | fMLP | LTB4 Formation | 3 | [5] |
| Monocytes | LPS | TNF-α | Not specified, similar to Roflumilast | [3] | |
| Rolipram | Neutrophils | fMLP | LTB4 Formation | 10 | [5] |
| Monocytes | LPS | TNF-α | 490 | [1] | |
| Cilomilast | Neutrophils | fMLP | LTB4 Formation | 40 | [5] |
| Monocytes | LPS | TNF-α | Not specified, less potent than Roflumilast | [7] | |
| Apremilast | Monocytes | LPS | TNF-α | 55 | [2] |
| PBMCs | LPS | TNF-α | 110 | [8] | |
| Crisaborole | PBMCs | - | Cytokine Production | Not specified, effective | [9] |
Signaling Pathways of PDE4 Inhibition
The anti-inflammatory effects of PDE4 inhibitors are primarily mediated through the elevation of intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP-response element binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a decrease in the expression of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.
Recent studies have elucidated a more specific anti-inflammatory pathway for this compound, involving the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1). This pathway contributes to the reduction of neuroinflammatory responses.[4]
Experimental Protocols
The following are generalized protocols for two key in vitro assays used to evaluate the anti-inflammatory effects of PDE4 inhibitors.
Lipopolysaccharide (LPS)-Induced TNF-α Release in Human Monocytes
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from monocytes stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.
Detailed Methodology:
-
Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from the PBMC fraction by adherence to plastic culture plates or by magnetic cell sorting.
-
Cell Culture: Purified monocytes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Pre-incubation with Inhibitor: The cultured monocytes are pre-incubated with varying concentrations of the PDE4 inhibitor (e.g., this compound) or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.[2]
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures at a final concentration known to induce a robust TNF-α response (e.g., 1-10 ng/mL).[2][3]
-
Incubation: The cells are incubated for a further period (typically 4 to 24 hours) to allow for TNF-α production and secretion.[2][3]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation to remove cells and debris.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
fMLP-Induced Leukotriene B4 (LTB4) Formation in Human Neutrophils
This assay assesses the ability of a compound to inhibit the synthesis of the potent chemoattractant LTB4 in neutrophils stimulated with N-Formylmethionyl-leucyl-phenylalanine (fMLP), a bacterial-derived peptide.
Detailed Methodology:
-
Isolation of Neutrophils: Human neutrophils are isolated from the blood of healthy donors using density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Cell Suspension: The purified neutrophils are resuspended in a buffered salt solution.
-
Pre-incubation with Inhibitor: The neutrophil suspension is pre-incubated with different concentrations of the PDE4 inhibitor or vehicle control for a defined time (e.g., 10-30 minutes) at 37°C.
-
Stimulation: The neutrophils are stimulated with fMLP at a concentration known to induce LTB4 synthesis (e.g., 1 µM).[6]
-
Incubation: The cell suspension is incubated for a short period (e.g., 5-15 minutes) to allow for LTB4 production.
-
Termination of Reaction and Extraction: The reaction is stopped, and LTB4 is extracted from the cell suspension.
-
LTB4 Quantification: The amount of LTB4 in the extracts is quantified by a competitive enzyme immunoassay (EIA) or by chromatographic methods such as HPLC.
Conclusion
The available data indicate that this compound and its active metabolite, Roflumilast N-oxide, are highly potent inhibitors of inflammatory responses in various human leukocytes, often exhibiting greater potency than first-generation inhibitors like Rolipram and Cilomilast. Apremilast also demonstrates significant anti-inflammatory effects, particularly in inhibiting TNF-α production. While Crisaborole is an effective topical anti-inflammatory agent, direct comparative in vitro potency data with other PDE4 inhibitors in the same cellular assays is less readily available. The choice of a specific PDE4 inhibitor for research or therapeutic development will depend on the target inflammatory condition, the required potency, and the desired pharmacokinetic profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation and comparison of these and other emerging PDE4 inhibitors.
References
- 1. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roflumilast inhibits leukocyte-endothelial cell interactions, expression of adhesion molecules and microvascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of LTB4 by fMLP-stimulated alveolar macrophages accounts for eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Roflupram Target Validation in CNS Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, with other relevant PDE4 inhibitors for the potential treatment of central nervous system (CNS) disorders. The information is compiled from preclinical and clinical research to aid in the evaluation of this compound's therapeutic potential.
Introduction to PDE4 Inhibition in the CNS
Phosphodiesterase 4 (PDE4) is a critical enzyme in the CNS responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in neuroinflammation, memory, and mood regulation.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways with potential therapeutic benefits for a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, and depression.[1][2] this compound is a novel, orally active, and brain-penetrant PDE4 inhibitor that has shown promise in preclinical models of neurodegenerative diseases.[3] This guide compares this compound to other well-characterized PDE4 inhibitors: Rolipram, Roflumilast, and Apremilast.
Comparative Analysis of PDE4 Inhibitors
Biochemical Potency and Selectivity
The potency and selectivity of PDE4 inhibitors against the four PDE4 subtypes (A, B, C, and D) are crucial determinants of their efficacy and side-effect profiles. The table below summarizes the available half-maximal inhibitory concentration (IC50) values.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Notes |
| This compound | Not specified | Not specified | Not specified | Not specified | IC50 of 26.2 nM for core catalytic domains of human PDE4.[3] |
| Rolipram | 3[1][4] | 130[1][4] | Not specified | 240[1][4] | Exhibits high affinity for PDE4A. |
| Roflumilast | >1000[5] | 0.84[5] | >1000[5] | 0.68[5] | Selective for PDE4B and PDE4D. |
| Apremilast | Not specified | Not specified | Not specified | Not specified | Inhibits all four PDE4 subtypes with IC50 values in the range of 10-100 nM. |
CNS Pharmacokinetics
Effective CNS drugs must cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This table compares key pharmacokinetic parameters relevant to CNS penetration.
| Compound | Brain Penetration | Brain-to-Plasma Ratio | Cmax (Brain/Plasma) | Half-life (t1/2) |
| This compound | Orally active and brain-penetrant.[3] | Not specified | Not specified | Not specified |
| Rolipram | CNS penetrant.[6] | Unbound brain/plasma ratio varied between 2.50 and 6.40 in rats.[7] | Reached IC50 values in the brain within 10 minutes after oral administration in rats.[7] | Not specified |
| Roflumilast | Brain penetrant.[8] | Not specified | Plasma Cmax of 11.4 ng/mL after multiple oral doses in humans.[9] | Plasma half-life of ~17 hours in humans.[10] |
| Apremilast | Not specified | Not specified | Plasma Cmax of 389 ng/mL after oral administration in humans.[11] | Plasma half-life of 8-9 hours in humans.[12] |
Preclinical Efficacy in CNS Disorder Models
The therapeutic potential of these PDE4 inhibitors has been evaluated in various animal models of CNS disorders. The following table summarizes key quantitative findings.
| Compound | CNS Disorder Model | Animal Model | Key Quantitative Findings |
| This compound | Parkinson's Disease | MPTP-induced mice | Significantly improved motor functions and prevented dopaminergic neuronal loss in the substantia nigra and striatum.[13][14] |
| This compound | Parkinson's Disease | Rotenone-induced mice | Significantly ameliorated motor deficits and reduced α-synuclein levels.[15] |
| Rolipram | Alzheimer's Disease | APP/PS1 mice | Ameliorated deficits in contextual learning.[16] |
| Rolipram | Depression | Flinders Sensitive Line (FSL) rats | Counteracted shock-induced suppression of activity.[17] |
| Roflumilast | Stroke | Rat SAH model | Significantly improved neurological deficits and reduced levels of IL-1β, IL-6, and TNF-α in the brain.[8] |
| Apremilast | Stroke | MCAO mice model | Attenuated neurological injury, with decreased neurological deficit scores and infarct size. |
Signaling Pathways and Experimental Workflows
PDE4 Signaling Pathway
The following diagram illustrates the central role of PDE4 in regulating cAMP signaling and its downstream effects on transcription factors involved in neuronal function.
Caption: PDE4 signaling pathway.
Experimental Workflow for PDE4 Inhibitor Validation
This diagram outlines a typical experimental workflow for the validation of a novel PDE4 inhibitor for CNS applications, from initial screening to in vivo efficacy studies.
Caption: PDE4 inhibitor validation workflow.
Experimental Protocols
PDE4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting PDE4 enzyme activity.
Methodology:
-
Reagents and Materials: Recombinant human PDE4 enzyme, cAMP substrate, 5'-nucleotidase, phosphate detection reagent (e.g., Malachite Green), test compound, and assay buffer.
-
Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a microplate, add the PDE4 enzyme to each well. c. Add the test compound dilutions to the respective wells. d. Initiate the reaction by adding the cAMP substrate. e. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). f. Stop the reaction and add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate. g. Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Microdialysis in Rodents
Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of awake, freely moving animals following drug administration.
Methodology:
-
Surgical Procedure: a. Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame. b. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). c. Secure the guide cannula to the skull with dental cement and allow the animal to recover.
-
Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. c. Collect baseline dialysate samples to establish basal neurotransmitter levels. d. Administer the test compound (e.g., this compound) systemically or locally. e. Continue collecting dialysate samples at regular intervals.
-
Sample Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the effects of the test compound to a vehicle control.
Morris Water Maze
Objective: To assess spatial learning and memory in rodents.
Methodology:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (Training): a. Place the rodent in the water at one of four starting positions. b. Allow the animal to swim and find the hidden platform. c. If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform. d. Conduct multiple trials per day for several consecutive days.
-
Probe Trial (Memory Test): a. On the day after the last training session, remove the escape platform from the pool. b. Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds). c. Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial. A shorter escape latency and more time in the target quadrant indicate better spatial learning and memory.
Forced Swim Test
Objective: To assess depressive-like behavior in rodents.
Methodology:
-
Apparatus: A transparent cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: a. Place the rodent in the cylinder for a predetermined period (e.g., 6 minutes). b. Videotape the session for later scoring. c. The primary behavior measured is immobility time, defined as the time the animal spends floating with only minimal movements to keep its head above water.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.
Conclusion
This compound demonstrates promise as a CNS-active PDE4 inhibitor with neuroprotective and anti-inflammatory effects in preclinical models. Its broad inhibition of the core catalytic domain of PDE4 suggests it may have a different therapeutic and side-effect profile compared to more subtype-selective inhibitors like Roflumilast. Further research is needed to fully elucidate its PDE4 subtype selectivity, CNS pharmacokinetic profile, and efficacy in a wider range of CNS disorder models. The comparative data and experimental protocols provided in this guide offer a framework for researchers to design and interpret future studies aimed at validating this compound as a potential therapeutic agent for neurological and psychiatric conditions.
References
- 1. Rolipram | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of human brain PDE4 occupancy by GSK356278: A [11C](R)-rolipram PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roflumilast Reduces Cerebral Inflammation in a Rat Model of Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High absolute bioavailability of the new oral phosphodiesterase-4 inhibitor roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and tolerability of apremilast in healthy Korean adult men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts neuroprotection via activation of CREB/PGC‐1α signalling in experimental models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound exerts neuroprotection via activation of CREB/PGC-1α signalling in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound protects against rotenone-induced neurotoxicity and facilitates α-synuclein degradation in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Persistent improvement in synaptic and cognitive functions in an Alzheimer mouse model after rolipram treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antidepressant effects of rolipram in a genetic animal model of depression: cholinergic supersensitivity and weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apremilast exerts protective effects on stroke outcomes and blood–brain barrier (BBB) dysfunction through regulating Rho‐associated protein kinase 2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of AMPK/Sirt1 in Roflupram's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the role of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1) signaling pathway in the mechanism of action of Roflupram, a novel phosphodiesterase 4 (PDE4) inhibitor. We will compare this compound's performance with alternative modulators of this pathway and provide detailed experimental protocols for the key assays cited.
Executive Summary
This compound has been identified as a potent anti-inflammatory agent, with recent studies elucidating its mechanism of action through the activation of the AMPK/Sirt1 signaling pathway.[1] This pathway is a critical regulator of cellular energy homeostasis and inflammatory responses. Experimental evidence demonstrates that this compound's anti-inflammatory effects are mediated by its ability to increase the phosphorylation of AMPK and the expression of Sirt1. This guide presents a compilation of data from in vitro and in vivo studies to support this mechanism and compares this compound with other known modulators of the AMPK/Sirt1 pathway.
Data Presentation
Table 1: In Vitro Effects of this compound and Comparators on AMPK/Sirt1 Pathway and Inflammatory Markers
| Compound/Treatment | Cell Type | Key Findings | Quantitative Data (Fold Change or % Change vs. Control) | Citation(s) |
| This compound (ROF) | BV-2 microglia | Increased p-AMPK and Sirt1 expression; Decreased LPS-induced Iba1, IL-6, and TNF-α expression. | Data not fully quantified in abstract. Described as significant increases and decreases. | [1] |
| Rolipram | Not Specified | Increased cAMP, p-AMPK, and Sirt1 expression. | Data not fully quantified in abstract. Described as significant increases. | |
| CBU91 | Myotubes | Activates AMPK and Sirt1; 5-10 fold more potent than rolipram in PDE4 inhibition. | IC50 values for PDE4 inhibition are significantly lower than rolipram. | |
| Metformin | Hepatocytes | Activates AMPK; Reduces acetyl-CoA carboxylase (ACC) activity. | Specific fold changes not detailed in the abstract. | |
| Resveratrol | Neuronal cells | Potent activator of AMPK, independent of Sirt1 in the acute phase. | Specific fold changes not detailed in the abstract. | |
| Compound C | BV-2 microglia | Blocked ROF-induced phosphorylation of AMPK and expression of Sirt1. | Used at a concentration that effectively inhibits AMPK. | [1] |
| EX527 | BV-2 microglia | Abolished the inhibitory role of ROF on pro-inflammatory factor production. | Used at a concentration that effectively inhibits Sirt1. | [1] |
Table 2: In Vivo Effects of this compound on Cognitive Function and Neuroinflammation
| Treatment Group | Animal Model | Key Findings | Quantitative Data | Citation(s) |
| LPS + this compound | LPS-challenged mice | Improved cognition; Decreased IL-6 and TNF-α levels in the cortex and hippocampus. | Specific pg/mL or fold change values not available in the abstract. | [1] |
| LPS + this compound + EX527 | LPS-challenged mice | EX527 weakened the cognitive enhancement and anti-inflammatory effects of this compound. | The abstract describes a "weakening" of the effect, without specific quantification. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
Roflupram's Selectivity Profile: A Comparative Analysis of Cross-reactivity with other Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of Roflupram, a potent phosphodiesterase 4 (PDE4) inhibitor, with other PDE families. The information presented herein is supported by experimental data to aid in the objective assessment of this compound's selectivity and potential off-target effects.
Executive Summary
This compound (also known as Roflumilast) is a highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] Its therapeutic effects in inflammatory diseases are primarily attributed to the elevation of intracellular cAMP levels.[4] This guide demonstrates that this compound exhibits a remarkable selectivity for PDE4, with significantly lower potency against other PDE families. In direct comparisons, this compound has been shown to be a more potent and selective PDE4 inhibitor than the first-generation inhibitor, Rolipram.[2][5]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its active metabolite, Roflumilast N-oxide, against various human phosphodiesterase enzymes. For comparison, data for the related PDE4 inhibitor, Rolipram, is also included where available.
Table 1: Selectivity Profile of this compound and its N-oxide Metabolite against PDE Isoforms [6]
| Phosphodiesterase | This compound IC50 (nM) | Roflumilast N-oxide IC50 (nM) |
| PDE1 | >10,000 | >10,000 |
| PDE2 | >10,000 | >10,000 |
| PDE3 | >10,000 | >10,000 |
| PDE4A | 0.9 | 2.1 |
| PDE4B | 0.8 | 1.6 |
| PDE4C | 3.2 | 5.7 |
| PDE4D | 0.6 | 1.3 |
| PDE5 | 8,000 | >10,000 |
| PDE6 | >10,000 | >10,000 |
| PDE7 | >10,000 | >10,000 |
| PDE8 | >10,000 | >10,000 |
| PDE9 | >10,000 | >10,000 |
| PDE10 | >10,000 | >10,000 |
| PDE11 | >10,000 | >10,000 |
Data sourced from Hatzelmann et al. 2010, as cited in Rabe 2011.[6]
Table 2: Comparative IC50 Values of this compound and Rolipram against PDE4 Isoforms
| Inhibitor | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4D IC50 (nM) |
| This compound | 0.9 | 0.84[3] | 0.68[3] |
| Rolipram | ~3 | ~130 | ~240 |
This compound data from Hatzelmann et al. 2010 and Zhang et al. 2017. Rolipram data from MacKenzie and Houslay 2000.
Experimental Protocols
The determination of inhibitor selectivity against various phosphodiesterases is critical. Below are summaries of common experimental methodologies used to generate the quantitative data presented above.
Radioactive Enzyme Assay
This method directly measures the enzymatic activity of PDEs by quantifying the conversion of a radiolabeled cyclic nucleotide substrate (e.g., [3H]cAMP or [3H]cGMP) to its corresponding 5'-monophosphate.
Detailed Methodology:
-
Reaction Setup: Purified recombinant PDE enzymes are incubated in a reaction buffer containing a known concentration of the radiolabeled substrate and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by heat inactivation.
-
Separation: The product (radiolabeled 5'-AMP or 5'-GMP) is separated from the unreacted substrate. This is commonly achieved using chromatography techniques, such as thin-layer chromatography (TLC) or anion exchange chromatography.[7]
-
Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
PDE-Glo™ Phosphodiesterase Assay (Luminescent Assay)
This commercially available assay from Promega offers a non-radioactive, high-throughput method for measuring PDE activity.[8][9][10]
Detailed Methodology:
-
PDE Reaction: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the inhibitor.
-
Termination and Detection: A termination buffer containing a broad-spectrum PDE inhibitor (like IBMX) is added to stop the reaction. A detection solution containing protein kinase A (PKA) and a PKA substrate is then added. The remaining cAMP from the initial reaction activates PKA, which then consumes ATP in the detection solution.
-
Luminescence Signal Generation: A kinase-glo reagent is added, which contains luciferase. The amount of light produced is directly proportional to the amount of ATP remaining.
-
Data Interpretation: High PDE activity results in low cAMP, low PKA activation, high ATP, and thus a strong luminescent signal. Conversely, potent inhibition of PDE leads to high cAMP, high PKA activation, low ATP, and a weak luminescent signal. IC50 values are calculated from the dose-response curve of luminescence versus inhibitor concentration.[11][12]
Signaling Pathways and Cross-reactivity
The high selectivity of this compound for PDE4 is critical for its therapeutic action, as it minimizes off-target effects that could arise from inhibiting other PDE families involved in diverse signaling pathways.
Primary Signaling Pathway: PDE4 and cAMP
This compound's primary mechanism of action is the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn regulate a variety of cellular processes, including inflammation and smooth muscle relaxation.
Crosstalk with other PDE Signaling Pathways
While this compound is highly selective for PDE4, it's important to understand the potential for indirect effects due to the interconnectedness of cyclic nucleotide signaling pathways. The inhibition of PDE4 can lead to crosstalk with cGMP signaling pathways, primarily through the influence of cAMP on other PDEs.
Conclusion
The experimental data robustly supports the classification of this compound as a highly selective PDE4 inhibitor. Its potency against PDE4 isoforms is in the sub-nanomolar to low nanomolar range, while its activity against other PDE families is several orders of magnitude lower. This high degree of selectivity minimizes the potential for off-target effects and underscores its targeted mechanism of action in the treatment of inflammatory diseases. The provided experimental protocols offer a foundation for the independent verification and further investigation of the selectivity profiles of this compound and other PDE inhibitors.
References
- 1. Roflumilast | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 2. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. PDE-Glo™ Phosphodiesterase Assay [promega.de]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Roflupram: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, requires specific disposal procedures due to its hazardous characteristics. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to avoid release into the environment and to handle the compound with appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1]. In case of a spill, absorb the material with a non-combustible absorbent material and dispose of it as hazardous waste[1].
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statements | P273: Avoid release to the environmentP501: Dispose of contents/ container to an approved waste disposal plant | [1] |
| Molecular Weight | 314.32 g/mol | [1][2] |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and empty containers. Adherence to these steps is crucial for minimizing risks and ensuring regulatory compliance.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances[3]. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
2. Containerization and Labeling:
-
Use only chemically compatible and leak-proof containers for storing this compound waste. Plastic containers are generally preferred for chemical waste[4].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard"), and the accumulation start date[4][5].
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area that is at or near the point of generation[4].
-
Ensure the storage area has secondary containment to capture any potential leaks or spills[3].
4. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue. The rinseate must be collected and disposed of as hazardous waste[6][7].
-
After triple-rinsing, the container can be disposed of as regular trash after defacing or removing the hazardous waste label[6].
5. Arranging for Disposal:
-
Crucially, this compound waste must not be disposed of down the drain or in regular trash [4][8].
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste[4][6]. Follow all institutional procedures for waste collection requests.
-
The disposal of the contents and the container must be carried out at an approved waste disposal plant[1].
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound|1093412-18-0|MSDS [dcchemicals.com]
- 2. This compound|CAS 1093412-18-0|DC Chemicals [dcchemicals.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. vumc.org [vumc.org]
- 7. forensicresources.org [forensicresources.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Roflupram
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Roflupram, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols is crucial to minimize exposure and environmental contamination.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent skin contact with the compound. Nitrile gloves offer good resistance to a variety of chemicals.[1][2][3][4][5] |
| Body Protection | Impervious laboratory coat or clothing | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) | To be used when handling the powder form to prevent inhalation of dust particles. The choice of respirator should be based on a risk assessment of the specific procedures being performed.[6][7][8][9] |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocols:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
Storage Conditions:
| Form | Storage Temperature | Additional Notes |
| Powder | -20°C | Keep container tightly sealed in a dry, well-ventilated area. |
| In Solvent | -80°C | Protect from light. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary to mitigate harm.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[10][11][12][13] |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste due to its toxicity to aquatic life.
Disposal Guidelines:
-
Collect all this compound waste, including contaminated labware and PPE, in a designated and properly labeled hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.[14][15][16][17]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety department for specific disposal procedures.
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: This diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
References
- 1. unisafegloves.com [unisafegloves.com]
- 2. us.pipglobal.com [us.pipglobal.com]
- 3. cleanroomproducts.com [cleanroomproducts.com]
- 4. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 5. scandiagear.com [scandiagear.com]
- 6. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.fi]
- 7. 3m.com [3m.com]
- 8. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 9. bestsafetyequipments.com [bestsafetyequipments.com]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. ehs.fiu.edu [ehs.fiu.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. web.mit.edu [web.mit.edu]
- 17. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
